Melting point and physical constants of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
Melting point and physical constants of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are a cornerstone in the edifice of medicinal chemistry and drug development. Their inherent reactivity and structural versatility make them invaluable starting materials and key intermediates in the synthesis of a vast array of pharmacologically active molecules. The strategic placement of various substituents on the benzaldehyde scaffold allows for the fine-tuning of electronic properties, lipophilicity, and steric hindrance, all of which are critical parameters in modulating a compound's biological activity, metabolic stability, and pharmacokinetic profile.
This guide focuses on a specific, yet increasingly relevant, member of this family: 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde . While its regioisomer, the 3-(2,2,2-trifluoroethoxy) derivative, is less documented, the 2-substituted isomer (CAS No. 1602903-70-7) presents a compelling case study for understanding the interplay of halogen and fluoroalkoxy substituents. The presence of a chlorine atom at the 4-position and a trifluoroethoxy group at the 2-position introduces a unique combination of electron-withdrawing effects and metabolic blocking potential, making it a valuable building block for novel therapeutics.
This document serves as a comprehensive technical resource, providing in-depth information on the physical and chemical properties, synthesis, characterization, and safe handling of 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde. The insights and protocols herein are curated to empower researchers and drug development professionals in their quest for next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and constants for 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 1602903-70-7 | |
| Molecular Formula | C9H6ClF3O2 | |
| Molecular Weight | 238.60 g/mol | |
| MDL Number | MFCD30609633 |
Synthesis and Mechanistic Considerations
The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde requires a strategic approach to ensure the correct regiochemical placement of the substituents. A plausible and efficient synthetic route is the Williamson ether synthesis, a classic and reliable method for forming ethers.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 4-chloro-2-fluorobenzaldehyde.
Caption: Proposed synthetic route to 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde.
Detailed Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1.0 eq.), potassium carbonate (K2CO3, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
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Addition of Trifluoroethanol: Slowly add 2,2,2-trifluoroethanol (1.5 eq.) to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the alcohol, making it a better nucleophile without promoting side reactions.
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Choice of Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
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Temperature Control: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution. However, excessive heat should be avoided to prevent decomposition.
Spectroscopic Characterization
The structural elucidation of the synthesized 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methylene protons of the trifluoroethoxy group. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methylene protons will appear as a quartet due to coupling with the three fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 190 ppm. The carbons of the aromatic ring will appear in the 110-160 ppm region, and their chemical shifts will be influenced by the chloro and trifluoroethoxy substituents. The methylene carbon of the trifluoroethoxy group will also be observable.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the aldehyde, and C-O and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (238.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde.
Hazard Classification: Irritant.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Applications in Drug Development and Research
4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for constructing a variety of heterocyclic systems, which are prevalent in many drug molecules.
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Modulation of Physicochemical Properties: The trifluoroethoxy group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. The fluorine atoms can also block metabolic pathways, leading to a longer half-life.
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Probing Structure-Activity Relationships (SAR): By incorporating this building block into a lead compound, researchers can systematically investigate the impact of the chloro and trifluoroethoxy substituents on biological activity.
Conclusion
4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde represents a modern building block in the ever-evolving field of drug discovery. Its unique substitution pattern offers a compelling combination of features for the design of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and safe handling, with the aim of equipping researchers and scientists with the knowledge needed to effectively utilize this compound in their research endeavors. As the quest for more effective and safer medicines continues, the strategic use of such well-characterized intermediates will undoubtedly play a pivotal role in shaping the future of medicine.
